p-Tolyl octanoate

Description

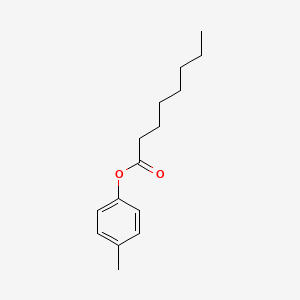

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)17-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRYNTSLFYRKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052262 | |

| Record name | p-Tolyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid | |

| Record name | p-Tolyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952-0.960 | |

| Record name | p-Tolyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59558-23-5 | |

| Record name | 4-Methylphenyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59558-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059558235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065NCY25ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylphenyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Tolyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl octanoate (B1194180), also known as p-cresyl octanoate, is an ester recognized for its distinct floral and fruity aroma. While it has found application in the fragrance and flavor industries, a comprehensive understanding of its chemical properties is essential for researchers exploring its potential in other scientific domains, including drug development. This technical guide provides a detailed overview of the chemical characteristics, synthesis, and spectroscopic profile of p-tolyl octanoate. Furthermore, it explores the biological context of its constituent phenol, p-cresol (B1678582), to offer insights into potential cellular interactions.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| CAS Number | 59558-23-5 | [1] |

| Appearance | Colorless oily liquid | [2] |

| Odor | Floral, fruity, with animalic and herbaceous undertones | [2] |

| Boiling Point | 175 °C at 12 mmHg | |

| Density | 0.95 g/cm³ | |

| Refractive Index | 1.4840-1.4860 | |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of p-cresol and octanoic acid. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.

Materials:

-

p-Cresol

-

Octanoic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (solvent)

-

Anhydrous sodium sulfate (B86663)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine p-cresol (1.0 equivalent), octanoic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

-

Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted p-cresol and the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the p-cresyl group and the aliphatic protons of the octanoyl chain.

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, corresponding to the ortho and meta protons of the p-substituted benzene (B151609) ring.

-

Methyl Protons (Aromatic): A singlet around δ 2.3 ppm for the methyl group attached to the benzene ring.

-

Methylene Protons (α to carbonyl): A triplet around δ 2.5 ppm.

-

Other Methylene Protons: A series of multiplets in the range of δ 1.2-1.7 ppm.

-

Terminal Methyl Protons (Aliphatic): A triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 115-150 ppm. The carbon attached to the ester oxygen will be the most downfield, while the ipso-carbon of the methyl group will be further upfield.

-

Aliphatic Carbons: A series of signals in the range of δ 14-35 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1200-1100 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 234. The fragmentation pattern will likely involve the cleavage of the ester bond, leading to characteristic fragment ions.

-

m/z 107: Corresponding to the p-cresyl cation.

-

m/z 127: Corresponding to the octanoyl cation.

-

Other fragments resulting from the loss of alkyl chains from the octanoyl group.

Biological Context: The Role of p-Cresol in Cellular Signaling

While this compound itself has not been extensively studied for its biological activity, its hydrolysis would release p-cresol and octanoic acid. p-Cresol, a well-documented uremic toxin, is known to exert significant effects on various cellular processes, primarily through the induction of oxidative stress.[3]

p-Cresol and Oxidative Stress-Induced Signaling

p-Cresol has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to a state of oxidative stress.[3] This imbalance can trigger a cascade of downstream signaling events.

One of the key pathways activated by p-cresol-induced oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway .[4] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]

Furthermore, p-cresol and its metabolites have been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) pathways , such as JNK and p38.[6] These pathways are crucial in regulating cellular responses to stress, including inflammation, apoptosis, and proliferation.

Conclusion

This compound is a readily synthesizable ester with well-defined chemical and physical properties. While its primary application has been in the fragrance industry, an understanding of its chemical nature and the biological activity of its constituent molecules, particularly p-cresol, opens avenues for further research. The established links between p-cresol and key cellular signaling pathways involved in oxidative stress and inflammation suggest that this compound and related compounds could be valuable tools for investigating these processes in various biological systems. This guide provides a foundational resource for scientists and researchers to explore the broader potential of this molecule.

References

- 1. para-Tolyl octanoate [webbook.nist.gov]

- 2. N-OCTANOIC ACID P-TOLYL ESTER(59558-23-5) Raman spectrum [chemicalbook.com]

- 3. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. p-Cresyl sulfate induces osteoblast dysfunction through activating JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Tolyl Octanoate: A Comprehensive Technical Guide

CAS Number: 59558-23-5

Synonyms: p-Cresyl octanoate (B1194180), 4-Methylphenyl octanoate, p-Tolyl caprylate

This technical guide provides an in-depth overview of p-Tolyl octanoate, a chemical compound utilized primarily in the flavor and fragrance industries. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless, oily liquid with a floral and somewhat indolic, narcissus-like odor.[1] It is a stable ester under normal conditions and is valued for its persistent, yet discrete, fragrance profile.[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [2] |

| Boiling Point | 175 °C at 12 mmHg | [1] |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | 1.4840 - 1.4860 | [1] |

| Flash Point | 168 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1] |

| LogP | 5.20 | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar phenolic esters.

Materials:

-

Octanoic acid

-

Phosphorus oxychloride (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 equivalent) and octanoic acid (1.2 equivalents) in anhydrous toluene.

-

Catalyst Addition: Slowly add a catalytic amount of phosphorus oxychloride to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 5% sodium hydroxide solution to neutralize the acidic catalyst and remove unreacted p-cresol and octanoic acid.

-

Separate the organic layer and wash it sequentially with 5% sodium hydroxide solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to yield the final product.

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive set of publicly available, authenticated spectra is limited, the following tables provide expected and reported spectral data.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Putative Fragment | Notes |

| 234 | [M]⁺ | Molecular ion |

| 108 | [C₇H₈O]⁺ | Fragment corresponding to p-cresol, often the base peak. |

| 107 | [C₇H₇O]⁺ | Loss of a hydrogen atom from the p-cresol fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives. |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from the octanoyl chain. |

| 43 | [C₃H₇]⁺ | Propyl cation, another fragment from the alkyl chain. |

Fragmentation Pathway Diagram:

References

p-Tolyl octanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of p-Tolyl octanoate (B1194180), with a focus on its molecular weight and formula. This document also outlines a general experimental protocol for its synthesis and analysis.

Core Data Summary

p-Tolyl octanoate, also known by other names such as p-cresyl caprylate and n-octanoic acid p-tolyl ester, is an ester with applications in the flavor and fragrance industry.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1][3][4][5] |

| Molecular Weight | 234.33 g/mol | [1][3] |

| CAS Registry Number | 59558-23-5 | [1] |

| IUPAC Name | 4-methylphenyl octanoate | [3] |

| Appearance | Colorless oily liquid | [2][4] |

| Solubility | Insoluble in water; soluble in oils and alcohol.[2][4] |

Molecular Structure and Composition

The molecular formula C₁₅H₂₂O₂ indicates that each molecule of this compound is composed of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. The structure consists of an octanoyl group attached to a p-tolyl group through an ester linkage.

Caption: Molecular composition of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of esters like this compound is Fischer esterification. This involves the acid-catalyzed reaction of a carboxylic acid (octanoic acid) with an alcohol (p-cresol).

Materials:

-

Octanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of p-cresol and octanoic acid in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by observing the amount of water collected or by using techniques such as thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for this purpose.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 55 °C, hold for 1 min.

-

Ramp to 130 °C at 20 °C/min, hold for 2 min.

-

Ramp to 160 °C at 5 °C/min.

-

Ramp to 300 °C at 30 °C/min, hold for 5 min.

-

-

Transfer Line Temperature: 280 °C.

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan over a suitable m/z range to detect the molecular ion and characteristic fragments of this compound.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Inject the sample into the GC-MS system.

-

The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide its fragmentation pattern, which can be compared to a reference spectrum for identification.

Caption: General workflow for synthesis and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Synthesis of p-Tolyl Octanoate from p-Cresol and Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-tolyl octanoate (B1194180), an ester with applications in the fragrance and flavor industries, from p-cresol (B1678582) and octanoic acid. This document details the chemical principles, experimental protocols, and key data associated with this esterification reaction.

Introduction

p-Tolyl octanoate, also known as p-cresyl octanoate, is a fatty acid ester valued for its unique aromatic profile. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. This process involves the acid-catalyzed reaction between a carboxylic acid (octanoic acid) and a phenol (B47542) (p-cresol) to produce the corresponding ester and water. The reaction is reversible, and various strategies can be employed to drive the equilibrium towards the product side, ensuring a high yield of the desired ester.

This guide will explore two primary catalytic methods for this synthesis: a traditional approach using a strong mineral acid and a more contemporary method employing a heterogeneous solid acid catalyst.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for successful synthesis, purification, and handling.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| This compound | C₁₅H₂₂O₂ | 234.33 | 68.43 (estimated) | 314.44 (estimated) | 0.957 | Soluble in alcohol and oils; almost insoluble in water.[1] |

| p-Cresol | C₇H₈O | 108.14 | 32-34 | 202 | 1.034 at 25°C | Moderately soluble in water; soluble in ethanol, ether, and chloroform.[2][3] |

| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 16-16.5 | 237 | 0.910 at 25°C | Slightly soluble in water.[4][5] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of p-cresol with octanoic acid. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol 1: Heterogeneous Catalysis with Acid-Activated Indian Bentonite (B74815)

This protocol utilizes a recyclable and environmentally benign solid acid catalyst.

Materials:

-

Octanoic acid (5 mmol)

-

p-Cresol (10 mmol)

-

Acid-activated Indian bentonite (500 mg)

-

o-Xylene (30 mL)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5 mmol of octanoic acid and 10 mmol of p-cresol in 30 mL of dry o-xylene.

-

Add 500 mg of acid-activated Indian bentonite catalyst to the mixture.

-

Equip the flask with a reflux condenser and a Dean-Stark trap to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and maintain for 6 hours with vigorous stirring.

-

After cooling the reaction mixture to room temperature, filter off the catalyst and wash it with 10 mL of o-xylene.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 4 x 10 mL of 5% NaOH solution to remove unreacted p-cresol and octanoic acid, followed by 2 x 10 mL of water, and finally 2 x 10 mL of saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of benzene (B151609) and petroleum ether (1:3) as the eluent, followed by recrystallization from ethanol.

Expected Yield: For long-chain fatty acids like stearic acid, yields of up to 96% have been reported under these conditions. A similar high yield is expected for octanoic acid.

Experimental Protocol 2: Homogeneous Catalysis with p-Toluenesulfonic Acid (PTSA)

This protocol employs a traditional and widely used strong acid catalyst.

Materials:

-

Octanoic acid (1.0 equivalent)

-

p-Cresol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add octanoic acid (1.0 eq.), p-cresol (1.2 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Add a sufficient amount of toluene to dissolve the reactants and to facilitate azeotropic water removal.

-

Set up the apparatus for reflux with a Dean-Stark trap.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution until the effervescence ceases (to neutralize the PTSA and any unreacted octanoic acid), followed by water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Reaction Mechanism and Workflow

The synthesis of this compound via Fischer esterification proceeds through a series of well-defined steps. The following diagrams illustrate the reaction mechanism and the general experimental workflow.

Caption: General experimental workflow for the synthesis of this compound.

The mechanism of the acid-catalyzed esterification involves the initial protonation of the carboxylic acid, which enhances its electrophilicity. The phenol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

References

A-Tolyl-oktanoát: IUPAC-név és szinonimák

Bevezetés

A p-Tolil-oktanoát, egy észter, amelyet a p-krezol és a kaprilsav reakciójával állítanak elő, a vegyiparban és a kutatásban is fontos szerepet játszik. Ez a dokumentum részletes áttekintést nyújt a vegyület IUPAC-nevezéktanáról és a leggyakrabban használt szinonimáiról, megkönnyítve ezzel a kutatók és a gyógyszerfejlesztési szakemberek számára a vegyület egyértelmű azonosítását és a szakirodalomban való eligazodást.

IUPAC-név

A p-Tolil-oktanoát hivatalos IUPAC-neve: (4-metilfenil)-oktanoát [1][2].

Szinonimák

A vegyületet a szakirodalomban és a kereskedelemben számos más néven is említik. Az alábbi táblázat összefoglalja a leggyakoribb szinonimákat.

| Szinonima | Forrás |

| p-Tolil-oktanoát | [1][3][4] |

| n-Oktánsav-p-tolil-észter | [1][3][5] |

| p-Krezil-oktanoát | [1][3][5] |

| p-Tolil-n-oktanoát | [1][3][5] |

| p-Krezil-kaprilát | [1][3][5] |

| Oktánsav, 4-metilfenil-észter | [1][2][3] |

| p-Krezil-kaprirát | [3] |

| Kaprilsav, p-tolil-észter | [3] |

| 4-Metilfenil-oktanoát | [1][2] |

| Narcissin K | [1] |

| p-Krezil-kaprilát | [5] |

Kémiai szerkezet és azonosítók

A p-Tolil-oktanoát kémiai szerkezetét és a hozzá kapcsolódó azonosítókat az alábbi ábra és táblázat mutatja be.

References

Spectroscopic Profile of p-Tolyl Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for p-tolyl octanoate (B1194180) (CAS No. 59558-23-5), a benzoate (B1203000) ester with applications in various chemical syntheses. The document presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data, structured for clarity and comparative analysis. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Chemical Structure and Properties

p-Tolyl octanoate, also known as (4-methylphenyl) octanoate, possesses the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1][2] It is characterized as a colorless, oily liquid that is insoluble in water but soluble in alcohols and oils.[2][3][4]

Structure:

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR) Predicted Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Aromatic Protons (ortho to -OCO-) |

| ~6.90 | d | 2H | Aromatic Protons (meta to -OCO-) |

| ~2.55 | t | 2H | -CH₂-C=O |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.70 | quint | 2H | -CH₂-CH₂-C=O |

| ~1.30 | m | 8H | -(CH₂)₄- |

| ~0.90 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Predicted Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | C=O (Ester Carbonyl) |

| ~148 | Aromatic C-O |

| ~135 | Aromatic C-CH₃ |

| ~130 | Aromatic C-H (meta to -OCO-) |

| ~121 | Aromatic C-H (ortho to -OCO-) |

| ~34 | -CH₂-C=O |

| ~32 | -CH₂- (of octyl chain) |

| ~29 | -CH₂- (of octyl chain) |

| ~25 | -CH₂- (of octyl chain) |

| ~23 | -CH₂- (of octyl chain) |

| ~21 | Ar-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (aliphatic) |

| ~2855 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1505 | Medium | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

| ~815 | Strong | C-H bend (p-disubstituted aromatic) |

Mass Spectrometry (MS)

The following data is based on the experimental electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook.[5]

| m/z Ratio | Relative Intensity | Assignment |

| 234 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [HOC₆H₄CH₃]⁺ |

| 107 | Base Peak | [OC₆H₄CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ |

| 43 | Moderate | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

-

Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Set to 230 °C.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis and structure elucidation of this compound.

References

- 1. AIST NMR Library - Wiley Science Solutions [sciencesolutions.wiley.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. para-Tolyl octanoate [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of p-Tolyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-tolyl octanoate (B1194180), also known as p-cresyl octanoate. The information is curated for professionals in research and development who require precise data for modeling, formulation, and quality control. This document details the boiling point and density of the compound, outlines the standardized experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

p-Tolyl octanoate (CAS No. 59558-23-5) is a fatty acid ester with applications in the flavor and fragrance industry.[1][2] Accurate knowledge of its physical properties is essential for its application and for safety and handling procedures.

The quantitative physical properties of this compound are summarized in the table below. The data is aggregated from various chemical databases and suppliers.

| Physical Property | Value | Conditions |

| Boiling Point | 250 °C | @ 760 mmHg |

| 175 °C | @ 12 mmHg | |

| Density | 0.95 g/mL | General |

| 0.955 - 0.963 g/mL | @ 20 °C | |

| 0.954 - 0.962 g/mL | @ 25 °C | |

| 0.952 - 0.960 g/mL | Not Specified | |

| 0.953 - 0.968 g/mL | @ 20 °C |

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols

While specific experimental reports for this compound are not publicly detailed, the following sections describe standard methodologies that are broadly accepted for determining the boiling point and density of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Capillary Method (Thiele Tube)

A common and effective method for determining the boiling point of small quantities of a liquid is the capillary tube method, often carried out in a Thiele tube to ensure uniform heating.

-

Preparation: A small amount (a few milliliters) of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.[1]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated slowly and gently.[1] As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the this compound fills the capillary tube, and the rate of bubbles increases. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[1]

-

Measurement: The heat source is then removed. The liquid begins to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as at this point the vapor pressure inside the capillary equals the atmospheric pressure.[2]

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as boiling points are pressure-dependent.

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is typically measured using a pycnometer or a digital density meter.

Methodology: Digital Density Meter (Based on ASTM D4052)

The use of a digital density meter based on the oscillating U-tube principle is a modern, rapid, and precise method for determining the density of liquids.[3][5][6]

-

Principle: A small volume of the liquid sample (approximately 0.7 to 1 mL) is introduced into an oscillating U-shaped tube.[5][6] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This change in frequency is directly related to the density of the liquid.[4]

-

Calibration: Before measurement, the instrument is calibrated using two standards of known density, typically dry air and high-purity water.

-

Sample Introduction: The this compound sample is injected into the clean, dry U-tube using a syringe. Care must be taken to avoid the introduction of air bubbles, as they will significantly affect the results.[5] For opaque samples, equipment with automatic bubble detection is recommended.[5]

-

Temperature Control: The measuring cell is thermostatically controlled to a specific temperature (e.g., 20 °C or 25 °C) with high precision, as density is temperature-dependent.[4]

-

Measurement and Readout: The instrument automatically measures the oscillation period and calculates the density based on the calibration data. The result is typically displayed in g/cm³ (or g/mL).[6] The measurement is rapid, often taking less than a minute.

Mandatory Visualization

This compound can be synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (p-cresol).[8][9][10] The following diagram illustrates the logical workflow of this synthesis process.

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. scribd.com [scribd.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of p-Tolyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of p-Tolyl octanoate (B1194180), a key fragrance and flavoring ingredient. Understanding its behavior in various solvents is critical for its application in formulation, quality control, and various chemical processes. This document outlines its solubility in common solvents, details the standard experimental protocols for solubility determination, and provides visual workflows for clarity.

Core Subject: p-Tolyl Octanoate

This compound (also known as p-cresyl octanoate) is an ester recognized for its floral and somewhat indolic aroma. Its molecular structure, featuring a nonpolar octanoate tail and a moderately polar p-tolyl group, dictates its solubility characteristics.

Data Presentation: Solubility Profile

| Solvent | Chemical Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | Insoluble (Estimated at 1.313 mg/L at 25°C) | |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [1] |

| Oils | N/A | Nonpolar | Soluble | [2][3] |

| Alcohol | ROH | Polar Protic | Soluble | [2][3] |

Note on "Miscible" : In the context of ethanol, "miscible" indicates that this compound can dissolve in any proportion, forming a homogeneous solution.[1]

Note on "Soluble" : For "Oils" and the general category of "Alcohol," "soluble" indicates that this compound dissolves to a significant extent, suitable for creating formulations.[2][3] Based on the principle of "like dissolves like," its solubility is expected to be high in other common nonpolar to moderately polar organic solvents such as methanol, acetone, isopropanol, and various hydrocarbons, though specific quantitative data is not available.

Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Supersaturated Solution : An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The amount of ester added should be more than what is expected to dissolve to ensure that a solid or separate liquid phase remains in equilibrium with the solution.

-

Equilibration : The flask is placed in a mechanical agitator or orbital shaker within a temperature-controlled environment (e.g., a 25°C or 37°C water bath). The mixture is agitated for a prolonged period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved ester. The agitation speed should be sufficient to keep the phases in contact without creating an emulsion.

-

Phase Separation : After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved this compound to settle. To completely separate the saturated solution from the excess solute, the mixture is typically centrifuged or filtered. Filtration must be done carefully to avoid loss of solute through adsorption to the filter material.

-

Quantification : A precise volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in this sample is then determined using a validated analytical method, such as:

-

Gas Chromatography (GC) : Suitable for volatile compounds, providing high sensitivity and specificity.

-

High-Performance Liquid Chromatography (HPLC) : A versatile method for non-volatile compounds.

-

UV-Vis Spectroscopy : Can be used if the compound has a chromophore and the solvent does not interfere with its absorbance spectrum.

-

-

Calculation : The solubility is calculated from the measured concentration and expressed in appropriate units, such as mg/mL, g/100g , or molarity. The experiment is typically repeated multiple times to ensure the reproducibility of the results.

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the general solubility characteristics of esters.

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Caption: Figure 2: General Solubility Principles for Esters.

References

An In-Depth Technical Guide to the Safe Handling of p-Tolyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for p-Tolyl octanoate (B1194180) (CAS No. 59558-23-5), a chemical intermediate and fragrance ingredient. The information is compiled and synthesized from various reputable sources to ensure a thorough understanding of its properties and the necessary precautions for its use in a laboratory setting.

Chemical and Physical Properties

p-Tolyl octanoate, also known as p-cresyl octanoate or octanoic acid, 4-methylphenyl ester, is a combustible liquid with a floral, somewhat indolic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C15H22O2 | [1] |

| Molecular Weight | 234.33 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow oily liquid | [4] |

| Boiling Point | 163°C | [4] |

| Flash Point | 68°C (154°F) (Closed cup) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [4] |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and causes skin and serious eye irritation.[4] Detailed toxicity data is summarized in Table 2. It is important to note that under certain conditions (e.g., in the presence of acids, bases, or high temperatures), esters can hydrolyze to their constituent alcohol and carboxylic acid. In this case, this compound would hydrolyze to p-cresol (B1678582) and octanoic acid. Both of these hydrolysis products have their own toxicological profiles that should be considered, especially in the event of a spill or decomposition. p-Cresol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6][7][8] Octanoic acid also causes severe skin burns and eye damage.[9][10]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Result | Source(s) |

| Acute Oral Toxicity | Rat | Oral | LD50: Not available | |

| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating to skin | [4] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye irritation | [4] |

| Genotoxicity | In vitro | - | Not expected to be genotoxic | [11] |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[4] The GHS hazard statements and precautionary statements are outlined below.

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

-

P370 + P378: In case of fire: Use foam, carbon dioxide, dry powder or water fog to extinguish.[4]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[4]

-

P501: Dispose of contents/container in accordance with national regulations.[4]

-

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.[6][12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. While specific glove compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling esters and aromatic compounds.[13][14] Always inspect gloves for signs of degradation before use and replace them immediately if they become contaminated.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.[5][6]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[15]

Handling and Storage Procedures

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or leaks.

-

Ensure the supplier's label is intact and legible.

Storage:

-

Store this compound in a cool, dry, and well-ventilated area.[12]

-

Keep the container tightly closed to prevent the escape of vapors.[12]

-

Store away from heat, sparks, open flames, and other sources of ignition.[4]

-

Store separately from strong oxidizing agents, strong acids, and strong bases.[12]

Dispensing and Use:

-

Always handle this compound in a chemical fume hood to ensure adequate ventilation.[12]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin and eyes.[5]

-

Do not breathe vapors or mist.[5]

-

Wash hands thoroughly after handling.[4]

Spill Cleanup Protocol

For Minor Spills (less than 1 liter and contained):

-

Alert personnel in the immediate area.

-

Ensure the area is well-ventilated. If in a fume hood, keep the sash down.

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[16]

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[17]

-

Clean the spill area with soap and water.[18]

-

Place all contaminated cleaning materials into the hazardous waste container.

For Major Spills (large volume, uncontained, or in a poorly ventilated area):

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

If it is safe to do so, and you are trained, shut off ignition sources and increase ventilation.

-

Do not attempt to clean up a major spill without proper training and equipment.

Waste Disposal

-

All waste containing this compound, including empty containers and contaminated materials from spills, must be disposed of as hazardous waste.[4][17]

-

Collect waste in a designated, compatible, and properly labeled container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[17]

First Aid Measures

-

Inhalation: If vapors are inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][19]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

This technical guide is intended to provide comprehensive safety and handling information for this compound for an audience of trained professionals. It is not a substitute for a thorough understanding of the specific hazards of this chemical and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]

- 2. p-Cresyl octanoate | C15H22O2 | CID 43046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. synerzine.com [synerzine.com]

- 5. chemstock.ae [chemstock.ae]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. prod.adv-bio.com [prod.adv-bio.com]

- 10. fishersci.com [fishersci.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. fishersci.com [fishersci.com]

- 13. foxscientific.com [foxscientific.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. jk-sci.com [jk-sci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 19. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of p-Tolyl Octanoate (B1194180) in Biological Systems

Disclaimer: The following information is based on current scientific understanding and available research. The mechanism of action of p-tolyl octanoate is primarily inferred from the biological activities of its hydrolysis products, as direct studies on the compound's specific molecular interactions are limited.

Executive Summary

This compound, a phenolic ester, is predominantly recognized as a flavoring and fragrance agent. However, its potential biological effects extend beyond its sensory properties. This document posits a core mechanism of action for this compound that is initiated by its enzymatic hydrolysis in biological systems into its constituent molecules: p-cresol (B1678582) and octanoic acid . The subsequent biological activities of these two metabolites form the basis of the overall physiological impact of this compound. This guide details the proposed enzymatic activation, the individual signaling pathways affected by the resulting metabolites, and the potential cellular consequences.

Proposed Mechanism of Action: An Indirect Pathway via Hydrolysis

The central hypothesis for the mechanism of action of this compound is its biotransformation into p-cresol and octanoic acid. This hydrolysis is likely catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, including the liver and intestines.

Enzymatic Hydrolysis of this compound

Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a vast array of ester-containing compounds. In humans, two major forms, hCE1 and hCE2, are responsible for the hydrolysis of most esters. The substrate specificity of these enzymes is a key determinant in predicting the metabolism of ester-containing xenobiotics.

-

hCE1: Typically hydrolyzes esters with a small alcohol moiety and a large acyl group.

-

hCE2: Generally prefers substrates with a large alcohol moiety and a smaller acyl group.

Given that this compound possesses a relatively large alcohol component (p-cresol) and a medium-chain acyl group (octanoate), it is a plausible substrate for carboxylesterases, with a higher likelihood of being hydrolyzed by hCE2 .

Diagram of the Proposed Hydrolysis of this compound:

Caption: Proposed enzymatic hydrolysis of this compound.

Biological Effects of the Hydrolysis Products

Following hydrolysis, p-cresol and octanoic acid can exert a range of biological effects, influencing various cellular pathways and physiological processes.

p-Cresol: A Modulator of Cellular Stress and Signaling

p-Cresol is a well-studied microbial metabolite that can have significant biological consequences, particularly at elevated concentrations.

-

Induction of Oxidative Stress: p-Cresol has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in various cell types, including hepatocytes.[1][2] This can result in cellular damage and contribute to inflammatory responses.

-

Mitochondrial Dysfunction: Studies have indicated that p-cresol can impair mitochondrial function by inhibiting respiratory chain complexes and inducing mitochondrial swelling.[3]

-

Effects on Renal and Endothelial Cells: p-Cresol is a known uremic toxin and has been demonstrated to have detrimental effects on renal tubular cells and endothelial cells, contributing to the pathophysiology of chronic kidney disease.[4]

-

Neurological Effects: There is evidence to suggest that p-cresol can act as a neurotoxin, potentially by inhibiting acetylcholinesterase and affecting dopamine (B1211576) metabolism.[4]

Signaling Pathway Implicated in p-Cresol-Induced Cellular Stress:

Caption: p-Cresol induced oxidative stress pathway.

Octanoic Acid: A Modulator of Cellular Metabolism

Octanoic acid, a medium-chain fatty acid, is readily metabolized by cells and can influence key metabolic pathways.

-

Metabolic Reprogramming: Unlike long-chain fatty acids, octanoic acid is less likely to be stored in lipid droplets and is more readily oxidized for energy.

-

Akt-mTOR Pathway Activation: Studies in HepG2 cells have shown that octanoic acid can promote the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and metabolism.

-

Mitochondrial Respiration: Octanoic acid can be transported into the mitochondria independently of the carnitine shuttle and undergo β-oxidation, thereby influencing mitochondrial respiration.

Signaling Pathway Influenced by Octanoic Acid:

Caption: Octanoic acid's influence on the Akt-mTOR pathway.

Quantitative Data

Direct quantitative data for this compound's biological activity is scarce. The following table summarizes relevant data for its hydrolysis product, p-cresol, from in vitro studies.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| p-Cresol | HepaRG | Oxidative Stress | DCF fluorescence | EC50 = 0.64 ± 0.37 mM (24h) | [1] |

| p-Cresol | HepaRG | Glutathione Depletion | Total GSH | EC50 = 1.00 ± 0.07 mM (24h) | [1] |

| p-Cresol | HepaRG | Necrosis | LDH release | EC50 = 0.85 ± 0.14 mM (24h) | [1] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below.

Assessment of Oxidative Stress (DCF Assay)

Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in response to p-cresol exposure.

Methodology:

-

Cell Culture: HepaRG cells are cultured in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Cells are treated with varying concentrations of p-cresol (or vehicle control) for a specified duration (e.g., 24 hours).

-

Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence intensity is normalized to the cell number or protein content and expressed as a fold change relative to the vehicle control. The EC50 value is calculated from the dose-response curve.

Workflow for Oxidative Stress Assessment:

Caption: Experimental workflow for the DCF assay.

Western Blot for Akt/mTOR Pathway Analysis

Objective: To determine the effect of octanoic acid on the phosphorylation status of Akt and mTOR.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured to near confluence and then treated with octanoic acid at various concentrations and time points.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

The biological activity of this compound is most likely an indirect effect, mediated by its hydrolysis into p-cresol and octanoic acid. These metabolites can then influence a variety of cellular processes, including oxidative stress, mitochondrial function, and key metabolic signaling pathways such as the Akt-mTOR pathway.

For a more complete understanding of the mechanism of action of this compound, future research should focus on:

-

Direct evidence of hydrolysis: In vitro and in vivo studies to confirm the enzymatic hydrolysis of this compound by specific carboxylesterases and to determine the kinetic parameters of this reaction.

-

Combined effects of metabolites: Investigating the synergistic or antagonistic effects of p-cresol and octanoic acid on various cell types and signaling pathways.

-

Identification of specific molecular targets: Further studies to identify the direct molecular targets of p-cresol and octanoic acid to better elucidate their downstream effects.

This technical guide provides a foundational framework for understanding the potential biological implications of exposure to this compound, offering valuable insights for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

- 1. [PDF] Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

p-Tolyl Octanoate: A Technical Overview of a Synthetic Flavor and Fragrance Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Tolyl octanoate (B1194180) is a synthetic ester valued in the flavor and fragrance industry for its unique aromatic profile. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Notably, extensive database searches confirm that p-Tolyl octanoate is not known to occur naturally. All available evidence points to an exclusively synthetic origin for this compound. This paper will detail its chemical synthesis, physical properties, and the analytical methods pertinent to its identification.

Natural Occurrence: Absence in Nature

A thorough review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring compound. The Volatile Compounds in Food (VCF) database, a comprehensive resource on volatile compounds in natural and processed foods, does not report its presence. Similarly, fragrance and chemical data resources categorize it as a synthetic chemical, with no mention of natural sources. Therefore, for the purposes of research and development, this compound should be considered a xenobiotic compound.

Physicochemical Properties

This compound, also known as 4-methylphenyl octanoate, is a colorless, oily liquid with a floral and somewhat indolic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59558-23-5 | [2] |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [2][3] |

| Appearance | Colorless oily liquid | [1][4] |

| Odor | Floral, indolic, narcissus-like, oily-herbaceous | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1][4] |

| Boiling Point | 319.7°C at 760 mmHg | [5] |

| Density | ~0.966 g/cm³ | [5] |

| Refractive Index | ~1.491 | [5] |

| Flash Point | 112.8°C | [5] |

Chemical Synthesis

The primary industrial synthesis of this compound is achieved through the esterification of p-cresol (B1678582) and octanoic acid. This reaction is typically facilitated by a catalyst to drive the equilibrium towards the product.

Experimental Protocol: Fischer Esterification of p-Cresol with Octanoic Acid

Objective: To synthesize this compound.

Materials:

-

p-Cresol

-

Octanoic acid

-

Phosphorus oxychloride (POCl₃) or another suitable acid catalyst (e.g., sulfuric acid)

-

An inert solvent (e.g., toluene (B28343) or hexane)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of p-cresol and octanoic acid in an inert solvent.

-

Catalysis: Slowly add a catalytic amount of phosphorus oxychloride to the reaction mixture.[1][6]

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize unreacted acid and the catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless oil.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Chemical synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying this compound and assessing its purity. The compound's retention time and its mass spectrum, which shows characteristic fragmentation patterns, provide definitive identification.[7][8] The NIST WebBook provides reference mass spectral data for this compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound will show a strong absorption band corresponding to the ester carbonyl (C=O) stretch (typically around 1750-1735 cm⁻¹) and bands associated with the aromatic ring.

-